molecular formula C17H24O3S B12596433 2-[(2-Ethylhexyl)sulfanyl]-5-methoxybenzene-1,4-dicarbaldehyde CAS No. 877668-54-7

2-[(2-Ethylhexyl)sulfanyl]-5-methoxybenzene-1,4-dicarbaldehyde

Cat. No.: B12596433
CAS No.: 877668-54-7
M. Wt: 308.4 g/mol
InChI Key: WGYLFCDCBPVOLJ-UHFFFAOYSA-N
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Description

2-[(2-Ethylhexyl)sulfanyl]-5-methoxybenzene-1,4-dicarbaldehyde is an organic compound with the molecular formula C16H22O3S. This compound is characterized by the presence of a sulfanyl group attached to an ethylhexyl chain, a methoxy group, and two aldehyde groups on a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Ethylhexyl)sulfanyl]-5-methoxybenzene-1,4-dicarbaldehyde typically involves the reaction of 2-ethylhexanethiol with 5-methoxyphthalic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Ethylhexyl)sulfanyl]-5-methoxybenzene-1,4-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Ethylhexyl)sulfanyl]-5-methoxybenzene-1,4-dicarbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Ethylhexyl)sulfanyl]-5-methoxybenzene-1,4-dicarbaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Ethylhexyl)sulfanyl]-5-methoxybenzene-1,4-dicarbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfanyl and aldehyde groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

877668-54-7

Molecular Formula

C17H24O3S

Molecular Weight

308.4 g/mol

IUPAC Name

2-(2-ethylhexylsulfanyl)-5-methoxyterephthalaldehyde

InChI

InChI=1S/C17H24O3S/c1-4-6-7-13(5-2)12-21-17-9-14(10-18)16(20-3)8-15(17)11-19/h8-11,13H,4-7,12H2,1-3H3

InChI Key

WGYLFCDCBPVOLJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CSC1=CC(=C(C=C1C=O)OC)C=O

Origin of Product

United States

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